molecular formula C22H30O3 B13438654 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) CAS No. 149438-01-7

13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal)

Cat. No.: B13438654
CAS No.: 149438-01-7
M. Wt: 342.5 g/mol
InChI Key: OTXKUBNWDUXNIS-RDIJVOARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) typically involves the reaction of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione with ethylene glycol under acidic conditions to form the cyclic acetal . The reaction is carried out at elevated temperatures to facilitate the formation of the acetal linkage.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its role in the synthesis of progestogens and other steroidal compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclic acetal structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include steroidogenesis and hormone regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) is unique due to its specific cyclic acetal structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

149438-01-7

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(8'S,9'S,10'R,13'S,14'S)-13'-ethyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one

InChI

InChI=1S/C22H30O3/c1-3-21-12-14(2)20-16-8-9-22(24-10-11-25-22)13-15(16)4-5-17(20)18(21)6-7-19(21)23/h4,16-18,20H,2-3,5-13H2,1H3/t16-,17-,18-,20+,21-/m0/s1

InChI Key

OTXKUBNWDUXNIS-RDIJVOARSA-N

Isomeric SMILES

CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CCC2=O)OCCO5

Canonical SMILES

CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2=O)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.